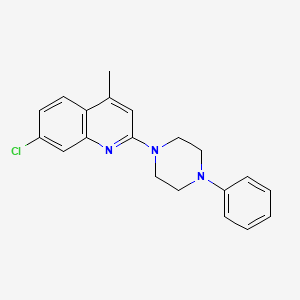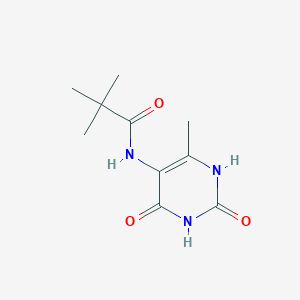
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as CPQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways in cells.
Biochemical and Physiological Effects:
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
実験室実験の利点と制限
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new synthesis methods for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its potential side effects.
合成法
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be synthesized using a variety of methods. One of the most common methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-4-methylquinoline with 4-phenylpiperazine in the presence of a base.
特性
IUPAC Name |
7-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVONJUGDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)


![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)




![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)